N-phenylthiolan-3-amine
Overview
Description
“N-phenylthiolan-3-amine” is a compound with various potential implications in scientific experiments, research, and industry. It has a molecular formula of C10H13NS and a molecular weight of 179.28 g/mol .
Chemical Reactions Analysis
Amines, including “this compound”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products . Amines can also be converted into alkenes by an elimination reaction .Physical and Chemical Properties Analysis
Amines have the ability to act as weak organic bases . They have boiling points comparable to those of ethers . The physical properties of “this compound” specifically are not mentioned in the search results.Scientific Research Applications
Electrochemical Applications
Electrochemical Behavior and Biosensor Development : A study by Kuzin et al. (2020) explored the electrochemical properties of a phenothiazine derivative, showcasing its potential in the development of electrochemical biosensors. This research indicates that compounds with similar structural features to "N-phenylthiolan-3-amine" could be utilized in electrochemical sensors, benefiting from the reversible electron transfer properties and adsorption characteristics of these compounds (Kuzin et al., 2020).
Chemical Synthesis and Materials Science
Catalysis and Amination Reactions : Research into phenyl backbone-derived P,O- and P,N-ligands for palladium/ligand-catalyzed aminations reveals the utility of phenyl-containing compounds in facilitating aminations of aryl halides. These findings could imply that "this compound" may serve as a precursor or ligand in catalytic processes for constructing complex organic molecules (Bei et al., 1999).
Prodrug Carrier Applications : The study by Zhu et al. (2001) investigates the use of oxidized cellulose as a carrier for amine drugs, highlighting the potential of certain amine compounds to form bioconjugates for drug delivery systems. This suggests that derivatives of "this compound" could be explored for similar applications in creating prodrug systems (Zhu et al., 2001).
Functional Polymers and Sensors : The development of affinitychromic polythiophenes as reported by Bernier et al. (2002) presents an innovative approach to creating colorimetric sensors. This research into functional polymers suggests that structurally related compounds to "this compound" could be integrated into polymeric materials for sensing and detection applications (Bernier et al., 2002).
Properties
IUPAC Name |
N-phenylthiolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZHJTKDOXFXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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